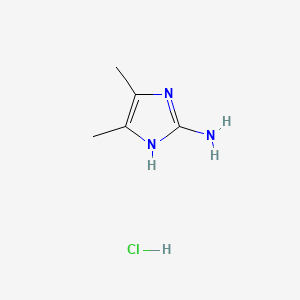

4,5-Dimethyl-1H-imidazol-2-amine hydrochloride

Overview

Description

4,5-Dimethyl-1H-imidazol-2-amine hydrochloride is a white crystalline solid that is stable at room temperature. It is soluble in water and some organic solvents. This compound is often used as an intermediate in organic synthesis, facilitating the creation of other chemical compounds .

Mechanism of Action

Target of Action

Imidazole compounds, in general, are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in pharmaceuticals, agrochemicals, and other applications .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole compounds are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents , which can influence their bioavailability.

Result of Action

Imidazole compounds are known to have a broad range of biological activities, as mentioned earlier .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

4,5-Dimethyl-1H-imidazol-2-amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

4,5-Dimethyl-1H-imidazol-2-amine hydrochloride can be compared with other imidazole derivatives, such as:

1,3-Dimethylimidazole: Similar in structure but with different substitution patterns.

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another imidazole derivative with distinct chemical properties.

4,5-Dimethyl-1H-imidazol-2-amine: The base form without the hydrochloride salt.

The uniqueness of this compound lies in its specific substitution pattern and its hydrochloride salt form, which can influence its solubility and reactivity .

Biological Activity

4,5-Dimethyl-1H-imidazol-2-amine hydrochloride is a significant compound within the class of imidazole derivatives, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a five-membered imidazole ring substituted at the 4 and 5 positions with methyl groups. The synthesis typically involves cyclization reactions using various precursors, often enhanced by nickel catalysts to improve yield and purity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties, although the specific spectrum of activity requires further investigation.

- Inhibition of Receptor Tyrosine Kinase Axl : This compound has been identified as an inhibitor of Axl, a receptor implicated in cancer progression and metastasis. This inhibition suggests potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits antimicrobial properties; further studies needed | , |

| Cancer Therapeutics | Inhibits Axl receptor, potentially useful in cancer treatment | , |

| Enzyme Inhibition | Interacts with various enzymes and receptors | , |

The mechanism of action for this compound primarily involves its interaction with biological targets at the molecular level. The compound's imidazole structure allows it to participate in hydrogen bonding and coordinate with metal ions, which is crucial for its inhibitory effects on enzymes like Axl.

Key Mechanisms:

- Enzyme Inhibition : Compounds like 4,5-Dimethyl-1H-imidazol-2-amine can inhibit specific enzymes involved in tumor progression.

- Receptor Modulation : The interaction with receptors such as Axl alters signaling pathways associated with cell proliferation and survival.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Anticancer Studies : In vitro assays demonstrated that this compound effectively inhibits cell proliferation in cancer cell lines expressing Axl. For instance, IC50 values were reported to be significantly lower than those of standard chemotherapeutics .

- Antimicrobial Screening : Various strains were tested against this compound, showing promising results in inhibiting bacterial growth, although comprehensive studies are necessary to establish its full antimicrobial spectrum.

Table 2: Efficacy Against Cancer Cell Lines

Case Studies

A notable case study involved the evaluation of this compound in a mouse model treated with lipopolysaccharides (LPS). The compound demonstrated a significant reduction in inflammatory markers associated with cancer progression . Additionally, it was observed that oral administration resulted in a notable decrease in tumor size compared to control groups.

Properties

IUPAC Name |

4,5-dimethyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H3,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIXRYQRQWMPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-95-9 | |

| Record name | 1H-Imidazol-2-amine, 4,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dimethyl-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.